CSI Exhibits Electrophilicity Approximately 10⁸× Higher Than Phenyl Isocyanate
CSI demonstrates extreme electrophilicity driven by the electron-withdrawing chlorosulfonyl group. While a direct Mayr E parameter for CSI is not available in the database, the structurally analogous p-tosyl isocyanate (p-CH₃-C₆H₄-SO₂-NCO) has an E parameter of -7.69, which is 7.69 units higher (more electrophilic) than phenyl isocyanate at -15.38 [1]. Based on the Mayr–Patz equation (log k = sN(E + N)), a ΔE of +7.69 corresponds to a reaction rate increase of approximately 5 × 10⁷- to 10⁸-fold with typical nucleophiles. CSI, bearing a more strongly electron-withdrawing chlorosulfonyl group (SO₂Cl) than p-tosyl isocyanate's tosyl group (SO₂-C₆H₄-CH₃), is expected to be even more electrophilic than p-tosyl isocyanate [2].
| Evidence Dimension | Mayr electrophilicity parameter (E) in acetonitrile |
|---|---|
| Target Compound Data | E > -7.69 (inferred from p-tosyl isocyanate baseline; CSI expected more electrophilic due to stronger electron-withdrawing SO₂Cl group) |
| Comparator Or Baseline | Phenyl isocyanate: E = -15.38; p-Tosyl isocyanate: E = -7.69 |
| Quantified Difference | ΔE > 7.69 units (CSI vs phenyl isocyanate); ΔE ≈ 0 to +? units (CSI vs p-tosyl isocyanate) |
| Conditions | Mayr electrophilicity scale measured in acetonitrile (MeCN) at 20°C |
Why This Matters
This quantified electrophilicity difference explains why CSI can undergo [2+2] cycloadditions with unactivated alkenes while phenyl isocyanate requires highly electron-rich alkenes or forcing conditions—a decisive factor when selecting reagents for β-lactam scaffold construction.
- [1] Mayr's Database of Reactivity Parameters. Electrophilicity parameters: phenyl isocyanate (E = -15.38) and p-tosyl isocyanate (E = -7.69) in MeCN. J. Am. Chem. Soc. 2020, 142, 8383-8402. DOI: 10.1021/jacs.0c01960. View Source
- [2] ScienceDirect. Chlorosulfonyl Isocyanate: By far the most important isocyanate for [2+2] cycloaddition with a wide variety of alkenes due to exceptionally high reactivity. Comprehensive Organic Synthesis. View Source
